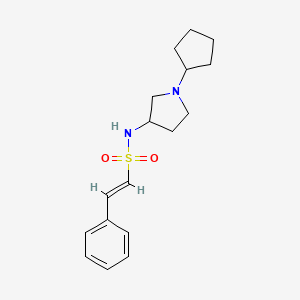

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide

描述

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide is a sulfonamide derivative characterized by an ethenesulfonamide backbone substituted with a phenyl group and a 1-cyclopentylpyrrolidin-3-yl moiety. The cyclopentylpyrrolidinyl group combines a five-membered saturated ring (cyclopentane) fused with a pyrrolidine ring, conferring both steric bulk and moderate lipophilicity.

属性

IUPAC Name |

(E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O2S/c20-22(21,13-11-15-6-2-1-3-7-15)18-16-10-12-19(14-16)17-8-4-5-9-17/h1-3,6-7,11,13,16-18H,4-5,8-10,12,14H2/b13-11+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUXNYSIPBBSWBP-ACCUITESSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)N2CCC(C2)NS(=O)(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(C1)N2CCC(C2)NS(=O)(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide typically involves multiple steps, starting with the preparation of the cyclopentylpyrrolidine intermediate. This intermediate is then reacted with a phenylethenesulfonamide precursor under specific conditions to yield the final product. Common reagents used in these reactions include strong bases, solvents like dichloromethane, and catalysts to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired compound.

化学反应分析

Sulfonamide Group Reactivity

The sulfonamide moiety (-SO₂NH-) exhibits three primary reaction pathways:

-

Mechanistic Insight : Hydrolysis proceeds via nucleophilic attack on the sulfur center, with acid/base-mediated cleavage of the S-N bond . N-Alkylation exploits the lone pair on the sulfonamide nitrogen under basic conditions .

Ethenesulfonamide Double Bond Reactivity

The α,β-unsaturated sulfonamide system enables electrophilic and cycloaddition reactions:

-

Regioselectivity : Markovnikov addition dominates in polar solvents due to carbocation stability . Anti-addition occurs under SN2-like conditions .

Pyrrolidine Ring Functionalization

The 1-cyclopentylpyrrolidine subunit undergoes ring-specific transformations:

-

Catalytic Systems : Palladium-mediated rearrangements mimic Heck-type coupling mechanisms observed in pyrrolidine derivatives .

Phenyl Group Modifications

The pendant phenyl group participates in aromatic substitution reactions:

-

Electronic Effects : Electron-withdrawing sulfonamide groups direct electrophiles to meta positions .

Stability and Degradation Pathways

Key stability concerns under various conditions:

-

Storage Recommendations : Argon atmosphere and amber vials are critical to prevent photodegradation .

Pharmacological Derivatization

Reactivity exploited in structure-activity relationship (SAR) studies:

科学研究应用

Biological Activities

Research indicates that (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide interacts with various biological pathways:

- Enzyme Inhibition : It has been shown to inhibit enzymes involved in metabolic pathways, potentially leading to reduced proliferation of cancer cells.

- Antimicrobial Properties : Preliminary studies suggest efficacy against various bacterial strains, including resistant ones.

- Anti-inflammatory Effects : The compound may modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Therapeutic Applications

The potential therapeutic applications of this compound include:

- Cancer Treatment : Its ability to inhibit tumor growth and induce apoptosis in cancer cells makes it a candidate for cancer therapies.

- Infection Control : As an antimicrobial agent, it shows promise against resistant bacterial strains.

- Anti-inflammatory Treatments : Useful in conditions characterized by excessive inflammation.

Case Studies

Several case studies have highlighted the efficacy of this compound in various biological contexts:

Cancer Cell Line Studies

- Methodology : In vitro studies using human cancer cell lines.

- Key Findings : Significant cytotoxicity was observed at micromolar concentrations, linked to apoptosis induction and cell cycle arrest. A comparative study indicated that this compound was more effective than standard chemotherapeutic agents in certain cancer types.

Antimicrobial Efficacy

- Methodology : Minimum inhibitory concentration (MIC) determination against Methicillin-resistant Staphylococcus aureus (MRSA).

- Key Findings : Promising results were found with MIC values lower than those of traditional antibiotics, indicating its potential as an effective antimicrobial agent.

Inflammatory Disease Models

- Methodology : Animal models of arthritis.

- Key Findings : Administration of the compound resulted in reduced swelling and pain scores compared to control groups, suggesting its utility in treating inflammatory diseases.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Enzyme Inhibition | Reduced metabolic enzyme activity | |

| Antimicrobial | Effective against MRSA | |

| Anti-inflammatory | Decreased inflammation in models |

Table 2: Case Study Outcomes

| Study Focus | Methodology | Key Findings |

|---|---|---|

| Cancer Cell Lines | In vitro cytotoxicity assays | Significant apoptosis induction |

| Antimicrobial Efficacy | MIC determination against bacteria | Lower MIC than standard antibiotics |

| Inflammatory Models | Animal testing | Reduced swelling and pain scores |

作用机制

The mechanism of action of (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Aromatic vs.

- Bioactivity Correlations : Nitrogen-rich heterocycles (e.g., pyrazine in 3A5NP2C) are linked to anticancer activity, while methoxy-aromatic systems () align with urinary tract applications.

常见问题

Q. What are the optimal synthetic routes for (E)-N-(1-cyclopentylpyrrolidin-3-yl)-2-phenylethenesulfonamide, and how can reaction yields be improved?

The synthesis of sulfonamide derivatives typically involves condensation reactions between sulfonyl chlorides and amines. For example, (E)-N-aryl-2-arylethenesulfonamide analogues are synthesized via coupling of 2-phenylethenesulfonyl chloride with substituted anilines, achieving yields of 49–83% under controlled conditions (e.g., CDCl₃ solvent, 300 MHz NMR monitoring) . To optimize yields:

- Use anhydrous conditions to minimize hydrolysis of sulfonyl chloride intermediates.

- Monitor reaction progress via thin-layer chromatography (TLC) or in situ NMR.

- Purify via column chromatography and recrystallization to enhance purity (>95%) .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Key techniques include:

- ¹H NMR : To confirm stereochemistry (e.g., coupling constants J = 15.3–15.6 Hz for trans-alkene protons) and amine/sulfonamide proton environments .

- High-Resolution Mass Spectrometry (HRMS) : For molecular formula validation (e.g., [M + H]⁺ peaks matching calculated masses within 0.0024 Da error) .

- Melting Point Analysis : To assess purity (e.g., 108–114°C for related sulfonamides) .

Q. How can researchers design preliminary biological activity assays for this compound?

- Inhibition Assays : Test against target enzymes (e.g., kinases, proteases) using fluorogenic substrates or radiolabeled ligands. For example, thiourea-sulfonamide hybrids show enzyme inhibition via competitive binding .

- Cellular Models : Evaluate cytotoxicity in cancer cell lines (e.g., IC₅₀ determination) and compare to structurally similar compounds like quinoline-sulfonamide derivatives .

Advanced Research Questions

Q. How can contradictory bioactivity data across studies be resolved?

Divergent results often arise from methodological differences. For example:

- Receptor Selectivity : Computational models (e.g., hybrid QSAR/receptor-response models) may predict conflicting activities due to varying receptor subtypes or assay conditions .

- Structural Modifications : Test analogues with substituents at the cyclopentyl or phenyl groups to isolate activity-contributing moieties .

Q. What computational strategies are effective for modeling receptor interactions of this sulfonamide?

- Molecular Docking : Use crystal structures of homologous receptors (e.g., from Acta Crystallographica Section E) to predict binding poses .

- Dynamic Simulations : Perform MD simulations in explicit solvent to assess stability of sulfonamide-receptor complexes over 100+ ns trajectories .

- Meta-Analysis : Compare datasets from heterologous expression studies (e.g., 93 odorants tested across 464 receptors) to identify conserved interaction patterns .

Q. How should structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacophore?

- Synthetic Variations : Introduce substituents at the pyrrolidine nitrogen (e.g., alkyl, aryl) or modify the ethenesulfonamide backbone (e.g., halogenation, methoxy groups) .

- Biological Profiling : Screen analogues against panels of related targets (e.g., GPCRs, ion channels) to map selectivity .

- 3D-QSAR : Align compounds using CoMFA/CoMSIA to correlate steric/electrostatic fields with activity .

Q. What experimental conditions affect the compound’s stability, and how can degradation be mitigated?

Q. What mechanisms underlie its potential enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。